An In-depth Technical Guide to the Chemical Properties of Benzyl (R)-pyrrolidine-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Benzyl (R)-pyrrolidine-3-carboxylate
Introduction
Benzyl (R)-pyrrolidine-3-carboxylate is a chiral cyclic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, stereochemically defined pyrrolidine scaffold, combined with the versatile benzyl ester and secondary amine functionalities, makes it a highly valuable building block for the synthesis of complex, biologically active molecules. The five-membered pyrrolidine ring is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs, owing to its ability to explore three-dimensional pharmacophore space effectively.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of Benzyl (R)-pyrrolidine-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Structural Features
The precise identification and understanding of the molecule's structural characteristics are fundamental for its application.
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Chemical Name: Benzyl (R)-pyrrolidine-3-carboxylate
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Molecular Formula: C₁₂H₁₅NO₂
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Molecular Weight: 205.25 g/mol
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CAS Number: 1412978-94-9
The structure is characterized by three key components:
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A pyrrolidine ring , which provides a conformationally constrained, non-planar backbone. This sp³-hybridized scaffold is crucial for creating molecules with specific three-dimensional shapes, enhancing binding affinity and selectivity to biological targets.[1]
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A chiral center at the C3 position with an (R)-configuration. Access to a single enantiomer is critical for specificity and potency in drug design, as different stereoisomers can exhibit vastly different biological profiles.[2]
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A benzyl ester functional group, which often serves as a protecting group for the carboxylic acid. It can be selectively removed under specific conditions, allowing for further synthetic manipulations.
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A secondary amine , which is a key nucleophilic and basic site, providing a handle for a wide range of functionalization reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of Benzyl (R)-pyrrolidine-3-carboxylate is presented below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | Solid | |
| Molecular Weight | 205.25 | |
| SMILES String | O=C([C@@H]1CNCC1)OCC2=CC=CC=C2 | [3] |
| InChI Key | RLRDUQNUBMAYDS-SCSAIBSYSA-N | |
| Storage Temperature | 2-8°C | N/A |
Note: Specific values for boiling point, melting point, and solubility can vary depending on the supplier and purity. The hydrochloride salt form is also commonly used and exhibits different solubility profiles.
Spectroscopic Characterization
Spectroscopic data is vital for the structural elucidation and purity assessment of Benzyl (R)-pyrrolidine-3-carboxylate.
3.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.
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δ 7.30-7.40 ppm (m, 5H): These signals correspond to the five aromatic protons of the benzyl group.
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δ 5.15 ppm (s, 2H): This singlet represents the two benzylic protons (-O-CH₂-Ph).
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δ 2.80-3.30 ppm (m, 5H): This complex multiplet region corresponds to the five protons on the pyrrolidine ring (C2-H₂, C3-H, C4-H₂, C5-H₂). The exact shifts and coupling patterns are influenced by the ring's conformation.
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δ ~2.00 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine. This peak's position can be variable and it may exchange with D₂O.
3.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum identifies the unique carbon environments.
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δ ~174 ppm: Carbonyl carbon of the ester group.
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δ ~136 ppm: Quaternary aromatic carbon of the benzyl group attached to the CH₂.
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δ ~128 ppm (multiple peaks): Aromatic CH carbons of the benzyl group.
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δ ~66 ppm: Benzylic carbon (-O-C H₂-Ph).
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δ ~45-55 ppm (multiple peaks): Carbons of the pyrrolidine ring (C2, C5).
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δ ~40 ppm: Methine carbon at the chiral center (C3).
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δ ~30 ppm: Methylene carbon of the pyrrolidine ring (C4).
3.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
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~3350 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
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~3030 cm⁻¹: Aromatic C-H stretching.
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~2950 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.
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~1730 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
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~1180 cm⁻¹: C-O stretching of the ester.
Reactivity and Synthetic Utility
The chemical behavior of Benzyl (R)-pyrrolidine-3-carboxylate is dictated by its primary functional groups: the secondary amine and the benzyl ester. This dual functionality allows for orthogonal chemical strategies, where one group can be reacted while the other remains intact or protected.
4.1 Reactions at the Nitrogen Atom
The secondary amine is a potent nucleophile, making it the primary site for building molecular complexity.
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N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).
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N-Alkylation: Reaction with alkyl halides introduces alkyl substituents on the nitrogen.
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N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to form N-aryl bonds.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.
4.2 Transformations of the Benzyl Ester
The benzyl ester is primarily used as a protecting group for the carboxylic acid. Its removal is a key step in many synthetic sequences.
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Hydrogenolysis: This is the most common and mildest method for deprotection. Catalytic hydrogenation (e.g., using Palladium on carbon, H₂) cleaves the benzyl C-O bond to yield the free carboxylic acid and toluene. This method is highly selective and preserves most other functional groups.
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Saponification: Treatment with a strong base (e.g., LiOH, NaOH) in an aqueous or alcoholic solvent hydrolyzes the ester to the carboxylate salt, which can be neutralized to the free acid. Care must be taken as this can sometimes lead to racemization.
The interplay between these reactive sites makes Benzyl (R)-pyrrolidine-3-carboxylate a versatile chiral building block.
Caption: Orthogonal reactivity of Benzyl (R)-pyrrolidine-3-carboxylate.
Synthesis Protocol
A common method for the preparation of Benzyl (R)-pyrrolidine-3-carboxylate is the direct esterification of (R)-pyrrolidine-3-carboxylic acid.
Protocol: Benzyl Esterification of (R)-pyrrolidine-3-carboxylic acid
Objective: To synthesize Benzyl (R)-pyrrolidine-3-carboxylate via acid-catalyzed esterification.
Materials:
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(R)-pyrrolidine-3-carboxylic acid
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Benzyl alcohol (large excess)
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p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
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Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Dichloromethane (DCM) or Ethyl acetate
Procedure:
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-pyrrolidine-3-carboxylic acid, a large excess of benzyl alcohol, and a catalytic amount of p-TsOH in toluene.
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Reaction: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to remove toluene and excess benzyl alcohol.
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Purification: The crude product is often purified by column chromatography on silica gel to yield the pure Benzyl (R)-pyrrolidine-3-carboxylate.
Causality: The use of a Dean-Stark trap is crucial as esterification is an equilibrium reaction. By removing water, the equilibrium is driven towards the product side, ensuring a high yield. p-TsOH acts as a proton source to activate the carbonyl carbon of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.
Caption: Workflow for the synthesis of Benzyl (R)-pyrrolidine-3-carboxylate.
Applications in Drug Discovery
The rigid, chiral nature of the pyrrolidine ring makes it an ideal scaffold for designing molecules that can interact with high specificity at biological targets.
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Enzyme Inhibitors: Derivatives of (R)-pyrrolidine-3-carboxylic acid are key components in various enzyme inhibitors. For example, the pyrrolidine scaffold is central to the design of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
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Receptor Modulators: The defined stereochemistry is crucial for designing ligands for G-protein coupled receptors (GPCRs) and ion channels. N-benzyl-N-(pyrrolidin-3-yl)carboxamides, for instance, have been developed as dual serotonin and noradrenaline reuptake inhibitors.[4]
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Chiral Catalysis: The parent acid, (R)-pyrrolidine-3-carboxylic acid, is itself an effective organocatalyst for enantioselective reactions, such as Mannich-type reactions, highlighting the importance of the scaffold's stereochemistry in directing chemical transformations.[5]
The use of this building block allows medicinal chemists to "escape flatland"—moving away from planar, aromatic molecules towards more three-dimensional structures, which often leads to improved physicochemical properties and better clinical success rates.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
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Hazard Classifications: May cause skin sensitization and is harmful if swallowed.
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GHS Pictogram: GHS07 (Exclamation Mark).
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Precautionary Statements: P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
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Storage: Store in a cool, dry, and well-ventilated area. Recommended storage is often at 2-8°C.
Conclusion
Benzyl (R)-pyrrolidine-3-carboxylate is a cornerstone chiral building block in modern synthetic and medicinal chemistry. Its unique combination of a stereodefined, conformationally restricted ring, a reactive secondary amine, and a readily deprotectable benzyl ester provides a powerful platform for the efficient synthesis of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical entities.
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